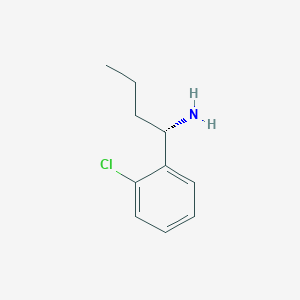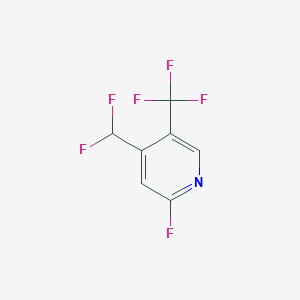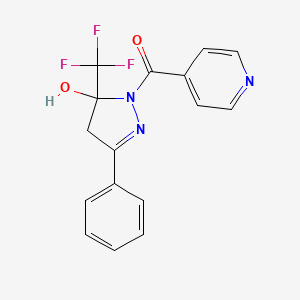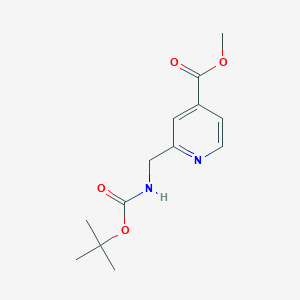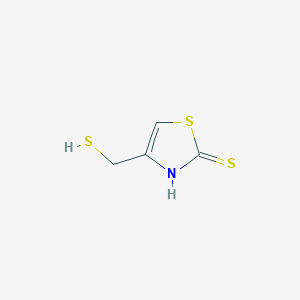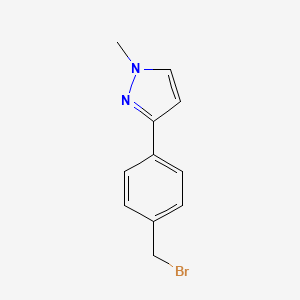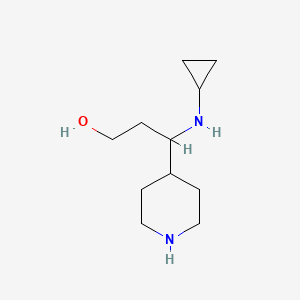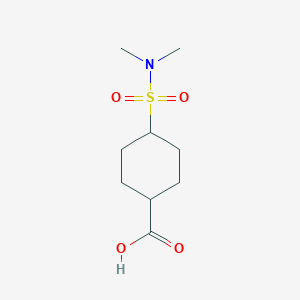
4-Ethylmorpholine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinecarbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of morpholine, a heterocyclic amine, and contains a carbonyl chloride functional group. This compound is used in various chemical synthesis processes due to its reactivity and functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinecarbonyl chloride, 4-ethyl- typically involves the reaction of 4-ethylmorpholine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and highly reactive gas. The general reaction scheme is as follows: [ \text{4-Ethylmorpholine} + \text{Phosgene} \rightarrow \text{2-Morpholinecarbonyl chloride, 4-ethyl-} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-Morpholinecarbonyl chloride, 4-ethyl- involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Morpholinecarbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylmorpholine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Condensation Reactions: These reactions are often catalyzed by bases such as triethylamine or pyridine.
Major Products:
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Ureas and Carbamates: Formed by the reaction with amines in condensation reactions.
Wissenschaftliche Forschungsanwendungen
2-Morpholinecarbonyl chloride, 4-ethyl- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the morpholinecarbonyl group into target molecules.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 2-Morpholinecarbonyl chloride, 4-ethyl- involves the reactivity of the carbonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Morpholinecarbonyl chloride: Lacks the ethyl group at the 4-position.
N-Methylmorpholinecarbonyl chloride: Contains a methyl group instead of an ethyl group.
N-Ethylmorpholinecarbonyl chloride: Similar structure but with the ethyl group on the nitrogen atom.
Uniqueness: 2-Morpholinecarbonyl chloride, 4-ethyl- is unique due to the presence of the ethyl group at the 4-position, which can influence its reactivity and the properties of the resulting derivatives. This structural variation can lead to differences in the physical and chemical properties, making it a valuable compound in specific synthetic applications.
Eigenschaften
CAS-Nummer |
679806-51-0 |
|---|---|
Molekularformel |
C7H12ClNO2 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
4-ethylmorpholine-2-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-2-9-3-4-11-6(5-9)7(8)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
FPXYRPYSQJZAAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


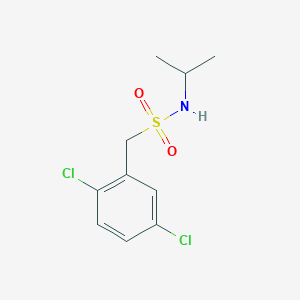
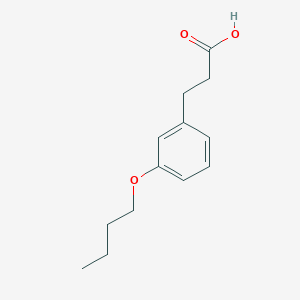
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
